molecular formula C25H22O4 B4896139 7-(benzyloxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one

7-(benzyloxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one

Cat. No. B4896139
M. Wt: 386.4 g/mol
InChI Key: WWCGJMIEEHLBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(benzyloxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is a compound that belongs to the class of flavonoids. It is also known as flavone or baicalein. Flavonoids are widely distributed in nature and are known to possess numerous biological activities. Baicalein is found in the roots of Scutellaria baicalensis, a plant that is widely used in traditional Chinese medicine.

Mechanism of Action

Baicalein exerts its biological activities through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Baicalein also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, baicalein has been shown to modulate various signaling pathways such as the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
Baicalein has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. Baicalein has also been shown to improve insulin sensitivity and glucose uptake in cells. Additionally, baicalein has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Baicalein has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Baicalein is also stable and has a long shelf-life. However, one of the limitations of baicalein is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of baicalein. One area of research is the development of baicalein derivatives with improved solubility and potency. Another area of research is the study of baicalein in combination with other compounds for the treatment of various diseases. Additionally, the potential use of baicalein in the prevention and treatment of COVID-19 is an area of active research.
Conclusion:
Baicalein is a flavonoid with numerous biological activities. It has been extensively studied for its potential use in the treatment of various diseases. Baicalein exerts its biological activities through various mechanisms and has several advantages for use in lab experiments. There are several future directions for the study of baicalein, including the development of baicalein derivatives and the study of baicalein in combination with other compounds.

Synthesis Methods

Baicalein can be synthesized using various methods. One of the most commonly used methods is the extraction of the compound from the roots of Scutellaria baicalensis. The extraction process involves the use of solvents such as ethanol, methanol, or water. The extracted compound is then purified using chromatography techniques.

Scientific Research Applications

Baicalein has been extensively studied for its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Baicalein has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-(4-methoxyphenyl)-2,8-dimethyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c1-16-22(28-15-18-7-5-4-6-8-18)14-13-21-24(26)23(17(2)29-25(16)21)19-9-11-20(27-3)12-10-19/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCGJMIEEHLBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2,8-dimethyl-7-phenylmethoxychromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.